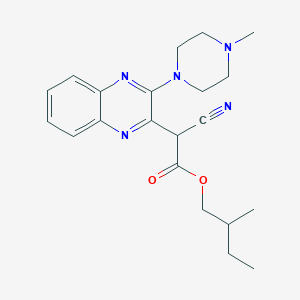

![molecular formula C9H13NO2S B2457476 2-[(Oxan-3-yl)methoxy]-1,3-thiazole CAS No. 2200106-73-4](/img/structure/B2457476.png)

2-[(Oxan-3-yl)methoxy]-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that contains a five-membered ring of four carbon atoms and one sulfur atom. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Applications De Recherche Scientifique

Potent 5-Lipoxygenase Inhibitors

(Methoxyalkyl)thiazoles are recognized as novel, orally active inhibitors of 5-lipoxygenase (5-LPO), a key enzyme involved in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic responses. These inhibitors are unique because they do not act as redox agents or iron chelators, indicating a specific, enantioselective interaction with the enzyme. Research has shown that these compounds, particularly ICI211965, demonstrate potent inhibition of 5-LPO with significant selectivity over cyclooxygenase products, highlighting their therapeutic potential in treating inflammatory conditions (Bird et al., 1991).

Antimicrobial and Antiproliferative Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized to explore their biological activities. These compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria strains. Moreover, one of the compounds showed cytotoxicity against cancer cell lines, suggesting its potential for use in chemotherapy strategies to reduce cancer cell viability with minimal cytotoxic effects (Gür et al., 2020).

Catalytic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been investigated for its catalytic efficiency in the oxidation of primary alcohols and hydrocarbons. This material demonstrated significant catalytic activity, stability, and reusability, making it an efficient catalyst for oxidation reactions. The study emphasizes the role of encapsulation in enhancing the catalytic behavior of heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

Thiazole derivatives, including 2-Methoxy-1,3-thiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. Molecular dynamics simulations and various chemical and electrochemical techniques revealed that these compounds effectively adsorb on the steel surface, significantly inhibiting corrosion. This research highlights the potential of thiazole derivatives as corrosion inhibitors in industrial applications (Khaled & Amin, 2009).

Propriétés

IUPAC Name |

2-(oxan-3-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-8(6-11-4-1)7-12-9-10-3-5-13-9/h3,5,8H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIYGOBUSZCWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2457403.png)

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)

![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)